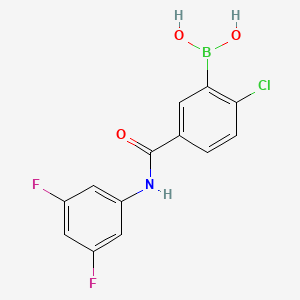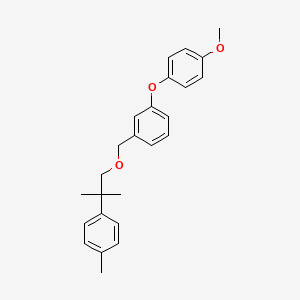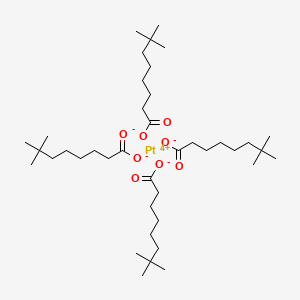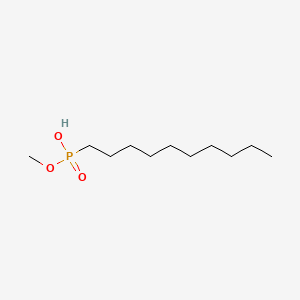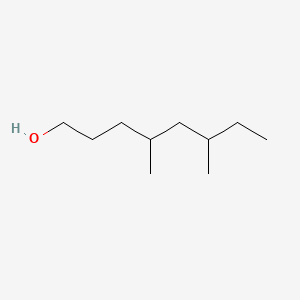
4,6-Dimethyloctan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyloctan-1-ol is an organic compound with the molecular formula C10H22O and a molecular weight of 158.2811 g/mol . It is a type of alcohol characterized by the presence of two methyl groups attached to the fourth and sixth carbon atoms of an octane chain, with a hydroxyl group (-OH) at the first carbon position . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,6-Dimethyloctan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 4,6-dimethyloctene . This method typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 4,6-dimethyloctene.
Oxidation: The oxidation of the resulting organoborane intermediate with hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (4,6-dimethyloctanal) or carboxylic acid (4,6-dimethyloctanoic acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane (4,6-dimethyloctane) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and hydrogen halides (HX).
Major Products Formed
Oxidation: 4,6-Dimethyloctanal and 4,6-dimethyloctanoic acid.
Reduction: 4,6-Dimethyloctane.
Substitution: 4,6-Dimethyloctyl halides (e.g., 4,6-dimethyloctyl chloride, 4,6-dimethyloctyl bromide).
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyloctan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-dimethyloctan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their structure and function. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its solubility and reactivity . The compound’s molecular targets and pathways involved in its effects are still under investigation, with ongoing research aimed at elucidating its precise mechanisms .
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethyloctan-1-ol can be compared with other similar compounds, such as:
4,6-Dimethyloctane: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
4,6-Dimethyloctanal: Contains an aldehyde group instead of a hydroxyl group, making it more reactive towards nucleophiles.
4,6-Dimethyloctanoic acid: Contains a carboxylic acid group, making it more acidic and capable of forming salts and esters.
The uniqueness of this compound lies in its specific structure, which combines the properties of an alcohol with the presence of two methyl groups, influencing its reactivity and applications .
Eigenschaften
CAS-Nummer |
66719-33-3 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
4,6-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-9(2)8-10(3)6-5-7-11/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
JOWDWXPTKVUHBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


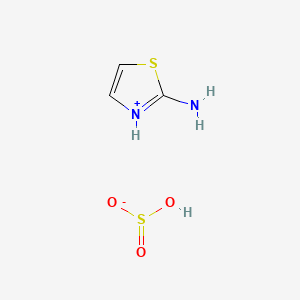



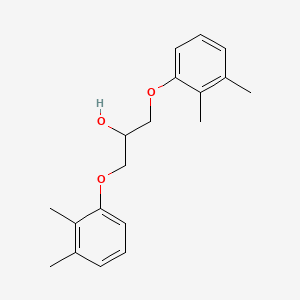
![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
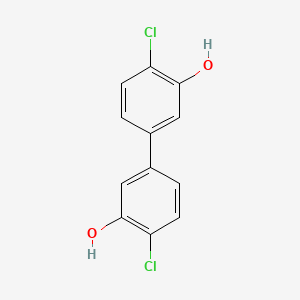
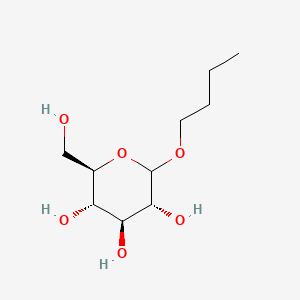

![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
